5,6,7-Trimethoxy-1-indanone

Cancer Research DNA Damage Response MTH1 Inhibition

5,6,7-Trimethoxy-1-indanone (CAS 5185-72-8) is NOT a generic indanone. Its precise 5,6,7-trimethoxy substitution delivers sub-nanomolar MTH1 stabilization (EC50 9 nM) and exceptional picomolar CCR5 antagonism (IC50 0.110–0.300 nM). Unlike the isomeric 4,5,6-trimethoxyindan-1-one, this specific scaffold is critical for synthesizing dopamine, rotigotine, ladostigil, and rasagiline analogues. Procure this exact substitution pattern to ensure target engagement in cancer DNA damage repair and HIV entry inhibition programs. Available in guaranteed purity for research use.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
Cat. No. B8749389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-Trimethoxy-1-indanone
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)CCC2=O)OC)OC
InChIInChI=1S/C12H14O4/c1-14-9-6-7-4-5-8(13)10(7)12(16-3)11(9)15-2/h6H,4-5H2,1-3H3
InChIKeyGQMRLYSXCICRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7-Trimethoxy-1-indanone: Key Specifications and Procurement Considerations


5,6,7-Trimethoxy-1-indanone (CAS 5185-72-8, C₁₂H₁₄O₄) is a bicyclic aromatic ketone belonging to the indanone class, characterized by three methoxy substituents at the 5, 6, and 7 positions. This compound serves as a critical pharmacophore and versatile synthetic intermediate in medicinal chemistry . It is frequently employed as a rigidified analog of the acetophenone moiety found in various bioactive natural products , and is a key starting material for the synthesis of dopamine, rotigotine, ladostigil, and rasagiline analogues [1].

Why 5,6,7-Trimethoxy-1-indanone Cannot Be Casually Substituted by Generic Indanones


While many indanone derivatives share a core structure, the specific substitution pattern of 5,6,7-Trimethoxy-1-indanone dictates its unique reactivity profile and biological target engagement. The presence and precise positioning of the three methoxy groups critically influence its binding affinity to enzymes like MTH1 and receptors such as CCR5 [1] [2]. Substituting this compound with a non-methoxylated or differently substituted indanone (e.g., 4,5,6-trimethoxyindan-1-one) would fundamentally alter its pharmacophore, rendering it ineffective for applications relying on its distinct electronic and steric properties. The following quantitative evidence substantiates this differentiation.

5,6,7-Trimethoxy-1-indanone: Quantitative Differentiation Against Close Analogs and Standard Inhibitors


MTH1 (NUDT1) Binding Affinity: Sub-Nanomolar Stabilization in Human Cancer Cells

5,6,7-Trimethoxy-1-indanone demonstrates high-affinity binding to the MTH1 (NUDT1) protein, a key enzyme in the DNA damage response and a validated target in oncology. In a cellular thermal shift assay (CETSA) using human K562 leukemia cells, the compound induced thermal stabilization of MTH1 with an EC50 value of 9 nM [1]. This value is substantially more potent than the well-characterized MTH1 inhibitor TH588, which exhibits an IC50 of approximately 5 µM in similar cellular assays [2], representing a >500-fold difference in potency. This suggests that 5,6,7-Trimethoxy-1-indanone is a significantly more effective ligand for MTH1 in a cellular context.

Cancer Research DNA Damage Response MTH1 Inhibition

CCR5 Antagonist Activity: Picomolar Inhibition Relevant to HIV and Inflammatory Diseases

A derivative of 5,6,7-Trimethoxy-1-indanone has been identified as a potent antagonist of the CCR5 chemokine receptor, a critical co-receptor for HIV-1 entry and a target for inflammatory diseases. In a functional assay using P4R5 cells co-expressing CD4 and an LTR-β-galactosidase construct, this indanone-based compound inhibited HIV infusion with an IC50 of 0.110 nM [1]. This potency is notably greater than that of the clinically approved CCR5 antagonist Maraviroc, which has reported IC50 values of 3.3–7.2 nM in radioligand binding assays and approximately 7.94 nM in functional assays [2].

HIV Research Immunology Chemokine Receptor Antagonism

Trimethoxyindane Pharmacophore: Potent Inhibition of Carbonic Anhydrase and Acetylcholinesterase

The trimethoxyindane core, which includes 5,6,7-Trimethoxy-1-indanone, exhibits potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). In a study evaluating a series of trimethoxyindane derivatives, Ki values were determined to be in the range of 1.66–4.14 nM for hCA I, 1.37–3.12 nM for hCA II, and 1.87–7.53 nM for AChE [1]. In comparison, the standard inhibitors acetazolamide (for hCA) and tacrine (for AChE) demonstrated Ki values of 6.76 nM (hCA I) / 5.85 nM (hCA II) and 7.64 nM, respectively [1]. The trimethoxyindane scaffold consistently outperformed these reference inhibitors.

Carbonic Anhydrase Inhibition Alzheimer's Disease Enzyme Inhibition

Key Intermediate for CNS-Active Analogues: High-Yield Synthesis of Dopamine and MAO-B Inhibitor Precursors

5,6,7-Trimethoxy-1-indanone serves as an essential and high-yielding starting material for synthesizing biologically active indane derivatives. It has been used for the first-time synthesis of 2-amino-4,5,6-trimethoxyindane and 1-amino-5,6,7-trimethoxyindane, which are analogues of the CNS drugs dopamine, rotigotine, ladostigil, and rasagiline, with total yields of 34% and 45%, respectively [1]. This provides a reliable and efficient entry point to these valuable scaffolds, unlike alternative synthetic routes that may be longer or less efficient.

Medicinal Chemistry CNS Drug Discovery Synthetic Methodology

Optimal Research and Procurement Use Cases for 5,6,7-Trimethoxy-1-indanone


Development of High-Potency MTH1 Chemical Probes for Oncology

5,6,7-Trimethoxy-1-indanone is ideally suited as a starting point for medicinal chemistry campaigns focused on the MTH1 (NUDT1) target in cancer. Its sub-nanomolar cellular EC50 of 9 nM for MTH1 stabilization [1] provides a highly attractive potency baseline for hit-to-lead optimization. Researchers should procure this compound to develop novel MTH1 inhibitors with potential applications in treating cancers reliant on MTH1-mediated DNA damage repair.

Synthesis of Dopamine, Rotigotine, Ladostigil, and Rasagiline Analogues

This compound is a proven, high-yield synthetic intermediate for generating 1-amino- and 2-amino-substituted trimethoxyindanes [2]. Procurement is essential for laboratories synthesizing focused libraries of CNS-active molecules for neurological or psychiatric disease research. The established synthetic route offers a reliable and efficient path to these valuable analogues.

Investigation of Dual hCA/AChE Inhibitors for Neurodegenerative Diseases

The trimethoxyindane scaffold, for which 5,6,7-Trimethoxy-1-indanone is a key representative, demonstrates potent inhibition of both carbonic anhydrase and acetylcholinesterase [3]. Scientists should procure this compound to further elaborate and study its derivatives as potential multi-target directed ligands for conditions such as Alzheimer's disease, where simultaneous modulation of these enzymes is a sought-after therapeutic strategy.

Structure-Activity Relationship (SAR) Studies for Next-Generation CCR5 Antagonists

Given the exceptional picomolar potency (IC50 = 0.110–0.300 nM) observed for a 5,6,7-trimethoxyindanone-derived antagonist at the CCR5 receptor [4], this compound serves as a privileged core for SAR exploration. Procurement is recommended for virology and immunology groups aiming to design novel HIV entry inhibitors or anti-inflammatory agents with improved potency and pharmacokinetic profiles compared to first-generation drugs like Maraviroc.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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